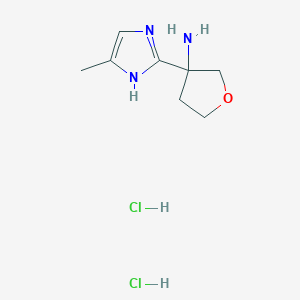

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Description

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with a 4-methylimidazole moiety and an amine group, stabilized as a dihydrochloride salt. The compound’s crystallographic characterization likely employs software like SHELX, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name |

3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCZCZQKUHVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in treating various conditions, including:

- Antimicrobial Activity : Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve interference with cellular processes essential for cancer cell survival .

Biochemical Research

The compound's ability to act as a non-ionic organic buffering agent in biological systems allows it to maintain pH stability in cell cultures, which is crucial for various biochemical assays and experiments. Its buffering capacity is effective in the pH range of 6 to 8.5, making it suitable for use in cell culture media .

Material Science

Due to its unique chemical structure, this compound has potential applications in the development of novel materials. Its properties can be harnessed in creating:

- Polymeric Materials : The compound can be utilized in synthesizing polymers with specific functionalities, potentially leading to advanced materials for electronic or biomedical applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylimidazole | Contains an imidazole ring | Antimicrobial | Simpler structure |

| Oxolane Derivatives | Five-membered ring | Varies widely | Diverse applications |

| Imidazole-based Antivirals | Imidazole core | Antiviral | Targeted mechanisms |

This table highlights the distinctiveness of this compound, particularly its dual functionality as both an oxolane and an imidazole derivative.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, indicating its potential role as an anticancer agent . Further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is compared with structurally related compounds (Table 1). Key differences lie in substituents, molecular weight, and available research data.

Table 1: Structural and Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (Da) | Substituents | Patent Count | Literature Count |

|---|---|---|---|---|---|

| This compound | C₈H₁₄Cl₂N₃O | ~266.12* | 4-Methylimidazole, dihydrochloride | 0 | 0 |

| 3-(1H-Imidazol-2-yl)oxolan-3-amine dihydrochloride | C₇H₁₂Cl₂N₃O | ~252.10* | Unsubstituted imidazole, dihydrochloride | 0 | 0 |

| 3-(2-Butenyl)-1,2,3,3a,4,5-hexahydrocanthin-6-one | C₁₈H₂₀N₂O | 280.16 | Butenyl, canthinone scaffold | 0 | 0 |

*Calculated based on analogous structures.

Key Findings:

The butenyl-canthinone derivative (C₁₈H₂₀N₂O) diverges significantly, featuring a polycyclic scaffold absent in the imidazole-oxolan compounds. This structural variance suggests distinct reactivity and biological targets .

Lumping Strategy Relevance :

- Compounds with shared cores (e.g., imidazole-oxolan) may be grouped under a "lumping" strategy to simplify reaction modeling, as seen in studies where analogous structures are treated as surrogates . However, the methyl substituent in the target compound could necessitate separate evaluation due to altered steric and electronic properties.

Research Gaps: None of the compared compounds have associated patents or literature, indicating they are either novel or understudied . This underscores the need for empirical studies on solubility, stability, and bioactivity.

Biological Activity

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes an oxolane ring and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties.

- Molecular Formula : C8H14Cl2N3O

- Molecular Weight : 203.67 g/mol

- CAS Number : 2126161-60-0

The compound exists as a dihydrochloride salt, which enhances its solubility and stability in various formulations .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis of related compounds shows varying degrees of effectiveness against common pathogens.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylimidazole | Contains an imidazole ring | Antimicrobial | Simpler structure |

| Oxolane Derivatives | Five-membered ring | Varies widely | Diverse applications |

| Imidazole-based Antivirals | Imidazole core | Antiviral | Targeted mechanisms |

The unique dual functionality of this compound may confer distinct biological properties not found in other compounds.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, similar imidazole derivatives have shown significant inhibition of cell growth in human colorectal cancer (HCT116) cell lines, with IC50 values indicating potent activity:

| Compound | IC50 (µM/ml) |

|---|---|

| 5-fluorouracil (standard) | 0.00615 |

| Compound 5l | 0.00005 |

| Compound 5k | 0.00012 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, emphasizing the importance of structural features in determining efficacy:

- Study on Antimicrobial Efficacy : Research evaluated the antimicrobial activity of various imidazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents.

- Cytotoxicity Assessment : A study focused on the cytotoxic effects of imidazole derivatives on HCT116 cells, revealing that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics, indicating higher potency.

- Molecular Docking Studies : Investigations into the binding efficacy of these compounds to cyclin-dependent kinase (CDK) enzymes suggest potential pathways for therapeutic intervention in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between substituted imidazoles and oxolane derivatives. For example, analogous imidazole-containing compounds are synthesized via refluxing with acetic acid and sodium acetate as a catalyst (e.g., 3-formylindole derivatives reacting with aminothiazolones under similar conditions ). Optimization may include varying reaction time (3–5 hours), temperature (reflux), and stoichiometric ratios (1.0–1.1 equiv of reactants). Post-synthesis, the dihydrochloride salt is typically precipitated using HCl gas or concentrated HCl in anhydrous solvents. Purity can be monitored via TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using programs like SHELX (e.g., SHELXL for refinement) provides definitive structural confirmation .

- Spectroscopy : H/C NMR confirms the imidazole and oxolane moieties. For example, imidazole protons typically resonate at δ 7.0–8.0 ppm, while oxolane protons appear at δ 3.5–4.5 ppm .

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) or mass spectrometry (ESI-MS) ensures >95% purity. Chloride content can be quantified via ion chromatography .

Q. What are the solubility and storage considerations for this dihydrochloride salt?

Methodological Answer: The compound is likely hygroscopic due to its dihydrochloride form. Solubility tests in polar solvents (e.g., water, methanol) are recommended. Storage should be in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides), as imidazole derivatives may decompose exothermically under such conditions .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Imidazole rings are stable in acidic conditions but may hydrolyze in strong alkali .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For dihydrochloride salts, dehydration events typically occur above 100°C .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- In vitro assays : Radioligand binding assays (e.g., H-labeled histamine receptors) can assess affinity for H/H receptors, given structural similarities to Betazole dihydrochloride, a known H agonist .

- Cellular activity : Measure cAMP levels in gastric cells (for acid secretion studies) or use calcium flux assays in HEK293 cells expressing recombinant receptors .

- Molecular docking : Software like AutoDock Vina can model interactions with receptor binding pockets, guided by X-ray crystallographic data of related imidazole complexes .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and metabolic pathways (e.g., cytochrome P450 interactions). The imidazole moiety may enhance solubility but reduce membrane permeability .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity sites (e.g., protonation of the amine group in acidic environments) .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Methodological Answer:

- Reproducibility checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, catalyst batches) and conditions (e.g., reflux time).

- Analytical validation : Cross-validate purity and structure using orthogonal methods (e.g., NMR + X-ray vs. HPLC + MS) to rule out impurities as confounding factors .

- Meta-analysis : Compare synthetic yields across literature (e.g., 60–85% for analogous imidazole-oxolane compounds) and identify variables like catalyst loading or workup procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.